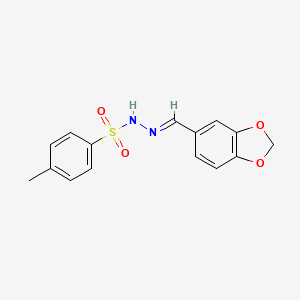

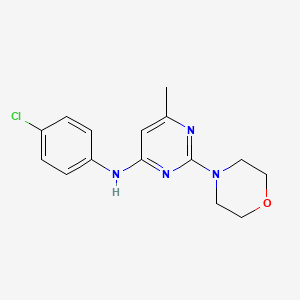

![molecular formula C20H31N3O4S B5524903 1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide is an organic compound with the chemical formula C22H32N4O4S. It is commonly known as E-4031 and is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been widely used in scientific research to study the physiological and biochemical effects of IKr blockade.

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the specified compound, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety significantly increased activity. Introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity, suggesting the importance of the nitrogen atom's basic quality in piperidine for increased activity. One compound showed remarkable affinity for AChE, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Synthesis and Stereochemistry

Research on N-trifyl substituted 1,4-diheterocyclohexanes, including structures related to the given chemical, examined their stereodynamic behavior and the Perlin effect by NMR spectroscopy. The study provides insights into the conformations and intramolecular interactions, contributing to the understanding of chemical synthesis and the design of new compounds (Shainyan et al., 2008).

Carbonic Anhydrase Inhibitors

Aromatic sulfonamide inhibitors of carbonic anhydrases, including compounds with morpholine and sulfonamide functional groups, were prepared and showed nanomolar inhibitory activity against several carbonic anhydrase isoenzymes. This research highlights the potential therapeutic applications of such compounds in treating conditions associated with altered carbonic anhydrase activity (Supuran et al., 2013).

Novel Syntheses of N-Heterocycles

Studies on the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts report a concise method for creating C-substituted morpholines and piperazines. This research contributes to the development of new synthetic routes for producing complex heterocyclic compounds (Matlock et al., 2015).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffold and piperidine rings play a crucial role in medicinal chemistry. A study synthesized novel series of sulfonyl hydrazone bearing piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. This research highlights the biological relevance and potential therapeutic applications of these compounds (Karaman et al., 2016).

Propriétés

IUPAC Name |

1-ethylsulfonyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-2-28(25,26)23-9-5-8-19(16-23)20(24)21-14-17-6-3-4-7-18(17)15-22-10-12-27-13-11-22/h3-4,6-7,19H,2,5,8-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNHEKMITOAEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

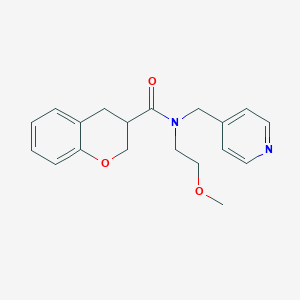

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

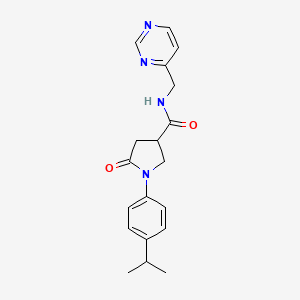

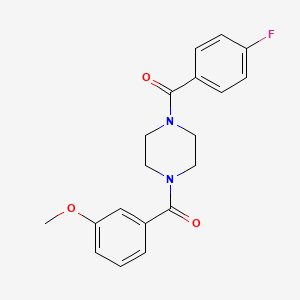

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)